2,4-Diaminoresorcinol

Polybenzoxazole (PBO) High-Performance Fibers Monomer Purity

2,4-Diaminoresorcinol (DAR) is a multifunctional aromatic diamine with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol. Its structure features two amino groups and two hydroxyl groups on a resorcinol core, imparting unique reactivity as both a reducing agent and a hydrogen-bonding scaffold.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 13066-96-1
Cat. No. B15488382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diaminoresorcinol
CAS13066-96-1
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)O)N)O
InChIInChI=1S/C6H8N2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H,7-8H2
InChIKeyRWAOPZVGICHCOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diaminoresorcinol (CAS 13066-96-1): Core Technical Identity and Procurement Baselines


2,4-Diaminoresorcinol (DAR) is a multifunctional aromatic diamine with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . Its structure features two amino groups and two hydroxyl groups on a resorcinol core, imparting unique reactivity as both a reducing agent and a hydrogen-bonding scaffold . DAR serves as the critical monomer for synthesizing polybenzoxazole (PBO) polymers [1] and as a specialized coupler in oxidative hair dye formulations [2]. The compound is typically supplied as the more stable dihydrochloride salt (DAR·2HCl) for industrial applications, with commercial synthesis often involving nitro reduction or catalytic hydrogenation of 4,6-dinitroresorcinol precursors .

Why 2,4-Diaminoresorcinol Cannot Be Replaced by Common Aminophenol or Diaminobenzene Analogs


The unique ortho-aminophenol and resorcinol-derived substitution pattern of 2,4-diaminoresorcinol (DAR) cannot be replicated by simpler analogs such as 2,4-diaminophenol (DAP) or 2,4-diaminoanisole. In PBO polymer synthesis, even trace levels (≥0.1%) of 2,4-diaminophenol impurity in DAR monomer significantly reduce the achievable degree of polymerization, directly compromising fiber tensile strength and modulus [1]. In oxidative hair dye systems, the specific electronic and steric profile of DAR as a coupler dictates the final color shade, wash fastness, and reaction kinetics with primary intermediates like p-phenylenediamine; substituting DAR with resorcinol or m-aminophenol results in markedly different colorimetric outcomes and formulation stability [2]. For gas separation membrane applications, thermally rearranged PBO derived from DAR exhibits distinct fractional free volume and permeability-selectivity trade-offs compared to DAP-derived analogs due to the additional hydroxyl group [3].

2,4-Diaminoresorcinol: Quantitative Evidence for Differentiated Selection vs. Analogs


PBO Polymer Grade: Monomer Purity Threshold of ≤0.1% 2,4-Diaminophenol Impurity for High Molecular Weight

The presence of 2,4-diaminophenol (DAP) impurity in 2,4-diaminoresorcinol (DAR) monomer directly limits the degree of polymerization during PBO synthesis. The Toyo Boseki patent specifies that achieving a high degree of polymerization in PBO fibers requires reducing the DAP impurity content in the DAR monomer to ≤0.1% [1]. This specification is critical for applications such as ballistic fibers (Zylon®) where maximum tensile strength and modulus are non-negotiable.

Polybenzoxazole (PBO) High-Performance Fibers Monomer Purity

Gas Separation Membrane: DAR-Derived TR-PBO Exhibits Higher Glass Transition Temperature vs. DAP-Derived Analog

In a study comparing ortho-hydroxypolyimide precursors for thermally rearranged polybenzoxazole (TR-PBO) gas separation membranes, the polyimide derived from 4,6-diaminoresorcinol dihydrochloride (DAR-Cl) exhibited a higher glass transition temperature (Tg) compared to the polyimide derived from 2,4-diaminophenol dihydrochloride (DAP-Cl) [1]. This higher Tg correlates with improved thermal stability and may influence the thermal rearrangement conversion kinetics and the resulting membrane's fractional free volume.

Gas Separation Membranes Thermally Rearranged Polymers Polybenzoxazole

Hair Dye Formulation: 2,4-Diaminoresorcinol as a Specialty Coupler with Distinct HPLC Retention and UV Profile

In oxidative hair dye formulations, 2,4-diaminoresorcinol (DAR) functions as a coupler that reacts with oxidized primary intermediates (e.g., p-phenylenediamine) to produce specific color shades. An HPLC method for quantifying hair dye intermediates established distinct retention times (tR) and 280 nm UV spectra for DAR, differentiating it from other couplers such as resorcinol, 2,4-diaminoanisole, and 2,4-diaminophenoxyethanol [1]. This analytical differentiation translates to distinct colorimetric and wash-fastness properties in the final dyed hair.

Oxidative Hair Dyes Cosmetic Formulation Analytical Chemistry

Cutaneous Penetration Profile: 2,4-Diaminoresorcinol Shows No Organ Accumulation vs. Potentially Fixating Analogs

A cutaneous penetration study in hairless rats using 14C-labeled molecules demonstrated that dyestuffs such as 2,4-diaminoresorcinol (as a coupler) and resorcinol do pass through the cutaneous barrier, but importantly, no fixation of these compounds was detected in the liver or thyroid 4 days after topical application [1]. In contrast, the study also examined other dyestuffs (e.g., indamine structures) that did not cross the barrier. This indicates a favorable toxicokinetic profile for DAR relative to compounds that accumulate in organs.

Dermal Toxicology Hair Dye Safety Penetration Kinetics

Methyl-Substituted Analog: 2-Methyl-4,6-diaminoresorcinol Used to Tune PBO Polymer Properties

A patent on polybenzoxazoles with pendant methyl groups identifies 2-methyl-4,6-diaminoresorcinol as the preferred methyl-containing monomer for synthesizing methyl-substituted PBO (BB-PBO) [1]. The introduction of a methyl group at the 2-position alters the polymer's chain packing, solubility, and thermal properties relative to unsubstituted 2,4-diaminoresorcinol-derived PBO. While no direct quantitative comparison is provided in the abstract, the explicit preference for the methyl-substituted DAR analog for this application underscores the functional non-equivalence of the parent DAR monomer.

Polybenzoxazole Polymer Modification Monomer Analogs

Optimal Application Scenarios for 2,4-Diaminoresorcinol Based on Quantitative Differentiation Evidence


High-Performance PBO Fiber Manufacturing for Ballistic and Aerospace Applications

2,4-Diaminoresorcinol (DAR) monomer with ≤0.1% 2,4-diaminophenol impurity is the critical raw material for producing high-molecular-weight polybenzoxazole (PBO) fibers such as Toyobo's Zylon® [1]. This purity specification is non-negotiable for achieving the ultra-high tensile strength (5.8 GPa) and modulus (270 GPa) required in ballistic vests, high-strength cables, and aerospace composites. Procuring DAR that meets this purity threshold is essential for any entity aiming to manufacture or formulate PBO-based advanced materials.

Thermally Rearranged (TR) Polymer Membranes for High-Temperature Gas Separation

For gas separation membranes operating under elevated temperatures, polyimides derived from 4,6-diaminoresorcinol dihydrochloride (DAR-Cl) offer a higher glass transition temperature and distinct thermal rearrangement behavior compared to those derived from 2,4-diaminophenol (DAP) [2]. This makes DAR the preferred monomer for synthesizing TR-PBO membranes targeting applications such as CO2/CH4 separation in natural gas processing or H2 recovery in refinery streams, where thermal resilience and tailored fractional free volume are paramount.

Specialty Oxidative Hair Dye Formulations Requiring Specific Color Shades and Safety Profiles

2,4-Diaminoresorcinol is a niche coupler for oxidative hair dye formulations where the target shade cannot be achieved with more common couplers like resorcinol or m-aminophenol [3]. Its distinct reactivity with primary intermediates (e.g., p-phenylenediamine) produces unique colorimetric outcomes. Furthermore, toxicokinetic data indicating no organ accumulation 4 days post-application supports its use in formulations where safety and regulatory compliance are prioritized [4]. Cosmetic manufacturers should specify DAR when formulating for specific color lines and when seeking a coupler with a favorable dermal safety profile.

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